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molecular formula C7H9NO2S B1429287 Methyl 4-amino-5-methylthiophene-2-carboxylate CAS No. 501082-56-0

Methyl 4-amino-5-methylthiophene-2-carboxylate

Cat. No. B1429287
M. Wt: 171.22 g/mol
InChI Key: ZTTXAKCLKGBDIR-UHFFFAOYSA-N
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Patent
US06924276B2

Procedure details

Sponge nickel (1.0 g water wet) was added to a solution of 5-methyl-4-nitro-thiophene-2-carboxylic acid methyl ester (1.79 g, 8.9 mmol) in methanol (50 mL), and the mixture was hydrogenated at room temperature under a hydrogen atmosphere at a starting pressure of 50 psi. After a reaction time of 25 hours, the pressure was released and the mixture filtered. The slurry was rinsed with methanol, and the filtrate was stripped of solvent under reduced pressure to afford 1.5 g of 5-methyl-4-amino-thiophene-2-carboxylic acid methyl ester. A sample was dissolved in ethyl acetate and filtered through a short column of silica gel. Evaporation of the effluent under reduced pressure gave product with a mp 90-91° C.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH3:13])=[C:8]([N+:10]([O-])=O)[CH:9]=1)=[O:4]>CO.[Ni]>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH3:13])=[C:8]([NH2:10])[CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature under a hydrogen atmosphere at a starting pressure of 50 psi
CUSTOM
Type
CUSTOM
Details
After a reaction time of 25 hours
Duration
25 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The slurry was rinsed with methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC(=C(C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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